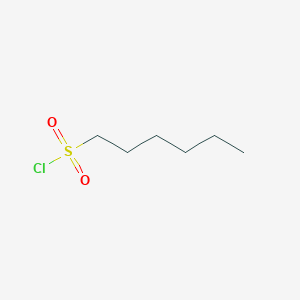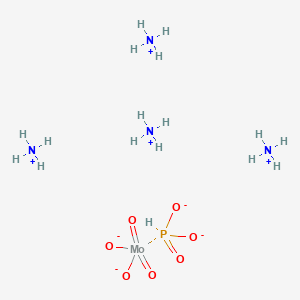
Ammonium phosphomolybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium phosphomolybdate (APM) is an inorganic compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and has a molecular formula of (NH4)3PMo12O40. APM is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions.
Scientific Research Applications
Ammonium phosphomolybdate is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates in various biological samples such as urine, blood, and tissues. Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods.
Ammonium phosphomolybdate is also used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the oxidation of alcohols and the reduction of nitro compounds. Ammonium phosphomolybdate has also been used as a catalyst in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ammonium phosphomolybdate is not well understood. It is believed that Ammonium phosphomolybdate reacts with phosphates to form a yellow complex, which can be quantified using spectrophotometric methods. Ammonium phosphomolybdate is also believed to act as a Lewis acid catalyst in various chemical reactions.
Biochemical and Physiological Effects
Ammonium phosphomolybdate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms at high concentrations.
Advantages and Limitations for Lab Experiments
Ammonium phosphomolybdate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also stable and has a long shelf life. Ammonium phosphomolybdate is also easy to handle and store.
However, Ammonium phosphomolybdate has some limitations for lab experiments. It is toxic to aquatic organisms at high concentrations, which can pose a risk to the environment. Ammonium phosphomolybdate is also hygroscopic, which means it absorbs moisture from the air, making it difficult to handle in humid environments.
Future Directions
There are several future directions for the use of Ammonium phosphomolybdate in scientific research. One area of interest is the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials such as metal-organic frameworks. Ammonium phosphomolybdate has also been proposed as a potential catalyst for the conversion of biomass into biofuels.
Another area of interest is the development of new methods for the detection and quantification of phosphates in biological samples. Ammonium phosphomolybdate has been shown to be an effective reagent for this purpose, but new methods that are more sensitive and specific are needed.
Conclusion
In conclusion, Ammonium phosphomolybdate is an inorganic compound that is widely used in scientific research due to its unique properties. It is commonly used as a reagent for the detection and quantification of phosphates and as a catalyst in various chemical reactions. Ammonium phosphomolybdate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of Ammonium phosphomolybdate in scientific research, including the development of new methods for the detection and quantification of phosphates and the use of Ammonium phosphomolybdate as a catalyst in the synthesis of new materials.
Synthesis Methods
The synthesis of Ammonium phosphomolybdate involves the reaction between ammonium molybdate and phosphoric acid. The reaction is carried out in an acidic medium, and the resulting product is a yellow precipitate. The precipitate is then washed with water and dried to obtain the final product. The purity of Ammonium phosphomolybdate can be improved by recrystallization.
properties
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

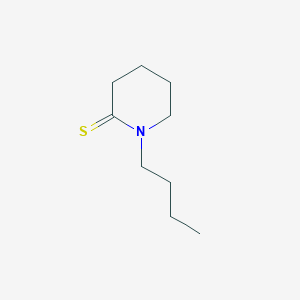
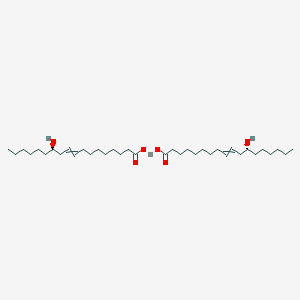

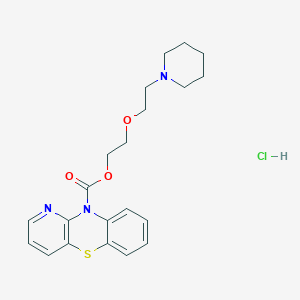
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
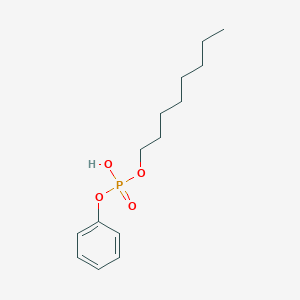

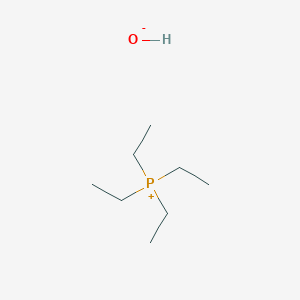
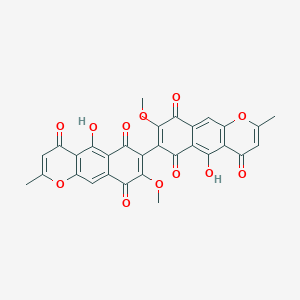


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

